molecular formula C29H20N2 B11058269 2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole

2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole

Cat. No.: B11058269
M. Wt: 396.5 g/mol
InChI Key: XVAPGPYFVRAAAE-UHFFFAOYSA-N
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Description

2,3,5-Triphenyl-1H-azepino[4,3,2-cd]indole is a complex heterocyclic compound that features an azepine ring fused to an indole system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.

    Azepine Ring Formation: The azepine ring can be introduced through a cyclization reaction.

    Triphenyl Substitution: The triphenyl groups are typically introduced through Friedel-Crafts alkylation reactions, where phenyl groups are added to the core structure using catalysts like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Triphenyl-1H-azepino[4,3,2-cd]indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Pd/C, hydrogen gas (H2), and other reducing agents.

    Substitution: Halogens (Cl2, Br2), nitro compounds (NO2), and other electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce fully or partially hydrogenated compounds.

Scientific Research Applications

2,3,5-Triphenyl-1H-azepino[4,3,2-cd]indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Azepino[3,4-b]indoles: These compounds also feature an azepine ring fused to an indole system but differ in the position of the fusion.

    Triphenylmethane Derivatives: Compounds with three phenyl groups attached to a central carbon atom, which share some structural similarities.

    Indole Derivatives: A broad class of compounds containing the indole core, which can exhibit a wide range of biological activities.

Uniqueness

2,3,5-Triphenyl-1H-azepino[4,3,2-cd]indole is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and physical properties

Properties

Molecular Formula

C29H20N2

Molecular Weight

396.5 g/mol

IUPAC Name

2,10,12-triphenyl-3,9-diazatricyclo[6.4.1.04,13]trideca-1,4(13),5,7,9,11-hexaene

InChI

InChI=1S/C29H20N2/c1-4-11-20(12-5-1)23-19-26(21-13-6-2-7-14-21)30-24-17-10-18-25-28(24)27(23)29(31-25)22-15-8-3-9-16-22/h1-19,31H

InChI Key

XVAPGPYFVRAAAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC4=C3C2=C(N4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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